Antifungal Potency: Propranolol Comparison
Phosphatase-IN-1 (II-8) demonstrates a 15.8-fold improvement in antifungal potency compared to the parent compound propranolol when assessed by EC50 against mycelial growth of M. oryzae. The EC50 values for propranolol, the derivative I-13, and Phosphatase-IN-1 (II-8) are 982 μM, 67 μM, and 62 μM, respectively [1]. This places Phosphatase-IN-1 as the most potent compound in the synthesized derivative series, with an EC50 approximately 16-fold lower than that of propranolol [1].
| Evidence Dimension | EC50 for inhibition of M. oryzae mycelial growth |
|---|---|
| Target Compound Data | 62 μM (Phosphatase-IN-1 / II-8) |
| Comparator Or Baseline | Propranolol: 982 μM; I-13: 67 μM |
| Quantified Difference | 15.8-fold lower EC50 vs. propranolol (982/62); 1.08-fold lower vs. I-13 (67/62) |
| Conditions | M. oryzae strain P131 cultured on CM plates; five independent replicates [1] |
Why This Matters
For procurement decisions, a 15.8-fold potency gain means that Phosphatase-IN-1 achieves comparable antifungal efficacy at approximately 1/16th the concentration of propranolol, enabling experimental designs at substantially lower compound consumption and reduced off-target risk in plant assays.
- [1] Zhao J, Chen Y, Ding Z, Zhou Y, Bi R, Qin Z, Yang L, Sun P, Sun Q, Chen G, Sun D, Jiang X, Zheng L, Chen XL, Wan H, Wang G, Li Q, Teng H, Li G. Identification of propranolol and derivatives that are chemical inhibitors of phosphatidate phosphatase as potential broad-spectrum fungicides. Plant Communications, 2024, 5(1): 100679. EC50 data from Supplemental Figure 4. View Source
